
(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an amide, which is a type of organic compound. Amides are commonly used in pharmaceuticals due to their versatility and the variety of physiological activities they can have .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The exact method would depend on the specific structures of the starting materials .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions. For example, it could be hydrolyzed to produce a carboxylic acid and an amine. The exact reactions it can undergo would depend on the conditions and the presence of other functional groups .Applications De Recherche Scientifique
Inhibitors of Soluble Epoxide Hydrolase :
- A study by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are critical for high potency and selectivity in P450 enzymes. These compounds are important in developing tools for investigating various disease models (Thalji et al., 2013).
Crystal Structure Analysis :
- A 2012 study by Petrus et al. explored the crystal structure of fluphenazine dihydrochloride dimethanol solvate, which includes a piperazine ring adopting a chair conformation. This type of structural analysis is vital for understanding the physical and chemical properties of similar compounds (Petrus et al., 2012).
Antihypertensive Agents Synthesis :
- Marvanová et al. (2016) focused on synthesizing 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. Their work underscores the importance of such compounds in developing new medications for cardiovascular diseases (Marvanová et al., 2016).
Anticancer Activities :
- A study by Yurttaş et al. (2014) synthesized and investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their potential anticancer activities. Their work adds to the understanding of the role such compounds can play in cancer therapy (Yurttaş et al., 2014).
Antimicrobial Agents :
- Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of 1,4-disubstituted 1,2,3-triazole derivatives, highlighting the potential use of these compounds in combating microbial infections (Jadhav et al., 2017).
Serotonin Receptor Agonist :
- A 1978 study by Fuller et al. on 1-(m-Trifluoromethylphenyl)-piperazine explored its role as a serotonin receptor agonist, important in neurological and psychological research (Fuller et al., 1978).
Anticonvulsant and Antimicrobial Activities :
- Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities, contributing to research in neurological and infectious diseases (Aytemir et al., 2004).
Propriétés
IUPAC Name |
(E)-3-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O.ClH/c16-15(17,18)12-19-8-10-20(11-9-19)14(21)7-6-13-4-2-1-3-5-13;/h1-7H,8-12H2;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUDZSREXATISY-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)
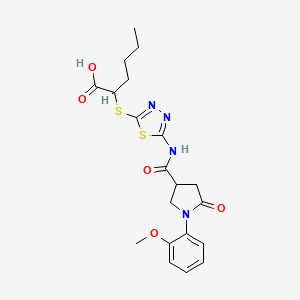
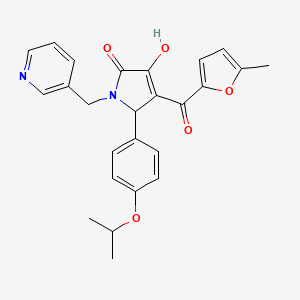
![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)
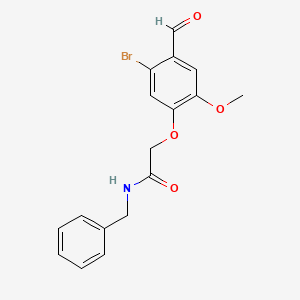
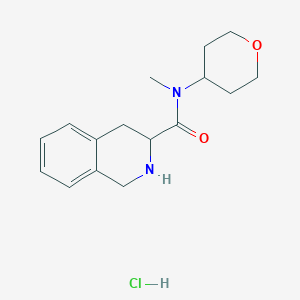

![2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine](/img/structure/B2690183.png)
![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)
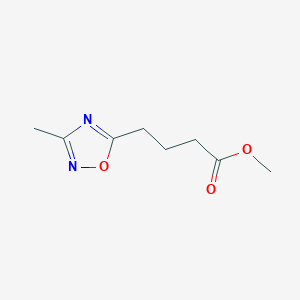
![4-(4-methylphenyl)-2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-1,3-thiazole](/img/structure/B2690189.png)
![N-[5-({[(3-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/no-structure.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)